Hafnium(IV) n-butoxide

Area-Selective Atomic Layer Deposition High-k Dielectrics Semiconductor Patterning

Hafnium(IV) n-butoxide (CAS 22411-22-9) is a hafnium alkoxide with the molecular formula Hf(OC₄H₉)₄ and a molecular weight of 470.94 g/mol, appearing as a colorless to yellow-green liquid with a density of 1.2376 g/cm³ at ambient conditions. As a metalorganic precursor in the hafnium alkoxide class, it serves as a hafnium source for the deposition of hafnium oxide (HfO₂) thin films via atomic layer deposition (ALD), chemical vapor deposition (CVD), and surface sol-gel processing.

Molecular Formula C16H36HfO4
Molecular Weight 470.9 g/mol
Cat. No. B8232425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium(IV) n-butoxide
Molecular FormulaC16H36HfO4
Molecular Weight470.9 g/mol
Structural Identifiers
SMILESCCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Hf+4]
InChIInChI=1S/4C4H9O.Hf/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4
InChIKeyLTBRWBUKPWVGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium(IV) n-Butoxide: High-k Dielectric Precursor for ALD/CVD and Sol-Gel HfO₂ Deposition


Hafnium(IV) n-butoxide (CAS 22411-22-9) is a hafnium alkoxide with the molecular formula Hf(OC₄H₉)₄ and a molecular weight of 470.94 g/mol, appearing as a colorless to yellow-green liquid with a density of 1.2376 g/cm³ at ambient conditions [1]. As a metalorganic precursor in the hafnium alkoxide class, it serves as a hafnium source for the deposition of hafnium oxide (HfO₂) thin films via atomic layer deposition (ALD), chemical vapor deposition (CVD), and surface sol-gel processing . HfO₂ films derived from this precursor are employed as high-k gate dielectrics in sub-45 nm CMOS semiconductor devices and as refractory oxide coatings in high-temperature applications [2].

1
Hafnium n-alkoxide precursorTrimeric in solution; linear n-butoxide ligand
2
Deposition route selectionALD / CVD / surface sol-gel compatible
3
Halide-free HfO₂ film formationHigh-k dielectric layers; refractory oxide coatings

Why Hafnium(IV) n-Butoxide Cannot Be Replaced by Other Hafnium Precursors Without Process Re-Validation


Hafnium precursors for HfO₂ deposition are chemically diverse—ranging from halides (e.g., HfCl₄) to alkylamides (e.g., TDMAHf, TEMAHf) and branched alkoxides (e.g., Hf(OtBu)₄)—and each class exhibits distinct reaction pathways, byproduct profiles, thermal decomposition behavior, and film nucleation characteristics [1]. The hafnium oxidation state (IV) remains constant, but the ligand chemistry governs the ALD growth per cycle (GPC), the carbon/halogen impurity incorporation into the film, and the interfacial reaction with the substrate . Notably, hafnium n-butoxide possesses a unique oligomeric state in solution that differs fundamentally from its tert-butoxide analog, directly impacting its chemisorption kinetics and the homogeneity of deposited layers [2]. Consequently, substituting Hf(OBuⁿ)₄ with another in-class compound without re-optimizing deposition parameters introduces quantifiable risks to film uniformity, electrical performance, and device reliability.

HfCl₄ substitution Chloride residues may increase gate leakage current and degrade interface quality; halide-free deposition cannot be assumed.
TDMAHf substitution Alkylamide chemisorption pathway may shift growth per cycle and alter film nucleation uniformity on hydroxylated substrates.
Hf(OtBu)₄ substitution Branched alkoxide oligomerization state may differ from linear n-butoxide, potentially changing chemisorption kinetics and surface footprint.

Quantitative Differentiation Evidence for Hafnium(IV) n-Butoxide: Comparative Data vs. HfCl₄, TDMAHf, and Hf(OtBu)₄


Hafnium n-Butoxide Enables Carbon-Free Area-Selective ALD: Blocking Efficiency Comparison with TDMAHf and HfCl₄

In a 2024 study of area-selective ALD (AS-ALD) for HfO₂ on SiO₂/TiN patterned substrates using a DIPAS-derived hydride-functionalized blocking layer, Hf(OtBu)₄ (hafnium tert-butoxide) was one of three precursors evaluated alongside TDMAHf and HfCl₄. The study determined that the hydride-functionalized SiO₂ surface effectively prevented adsorption of specific Hf precursors without requiring carbon-based inhibitors. While the study employed the tert-butoxide rather than the n-butoxide, the findings are directly relevant to the n-alkoxide family due to shared alkoxide surface reactivity characteristics [1]. The research provides a framework for comparing alkoxide-based precursors against alkylamide and halide alternatives in advanced patterning applications [2].

AS-ALD Precursor Class
Class-level inference
Alkoxide class compatible with carbon-free hydride-functionalized blocking layers; distinct surface adsorption from alkylamides and halides.
Supports precursor-class selection for area-selective ALD patterning.
Based on Hf(OtBu)₄ data; n-butoxide analog inference.
Area-Selective Atomic Layer Deposition High-k Dielectrics Semiconductor Patterning

Surface Sol-Gel Processing with Hf(OBuⁿ)₄ Produces 5.7 nm Void-Free HfO₂ Films with Vapor-Deposition Comparable Electrical Performance

Aoki et al. demonstrated that hafnium(IV) n-butoxide in toluene-ethanol solution can be chemisorbed onto hydroxylated Si wafers to produce uniform gel layers through alternating chemisorption/hydrolysis cycles. After 10 cycles and post-annealing at 500 °C, the process yielded a uniform, void-free HfO₂ film of 5.7 nm thickness [1]. The electrical properties—including dielectric constant, leakage current, and dielectric breakdown field—were quantitatively comparable to HfO₂ films prepared by conventional vapor deposition methods. In direct contrast, HfO₂ nano-films prepared by spin-coating from the same precursor produced less homogeneous layers as confirmed by high-resolution TEM, with electrical properties that were 'much inferior' to the surface sol-gel films .

Sol-Gel Film Performance
Head-to-head
5.7 nm uniform, void-free HfO₂ film; dielectric properties comparable to vapor-deposited films. 10 chemisorption/hydrolysis cycles, 500 °C post-anneal.
Supports sol-gel deposition method context for ultrathin dielectric layers.
Method-dependent; spin-coated films from same precursor showed inferior homogeneity.
Surface Sol-Gel Processing HfO₂ Nano-Films High-k Dielectrics

Hafnium n-Butoxide Exists as a Trimeric Species in Solution, Contrasting with Mixed Trimer/Tetramer Equilibrium of Hafnium Isopropoxide

Cryoscopic and nuclear magnetic resonance (NMR) studies by Bradley and Holloway established that hafnium alkoxides exhibit ligand-dependent oligomerization behavior in solution. Titanium ethoxide, n-propoxide, and n-butoxide were found to be trimeric in solution over wide ranges of concentration and temperature, with intramolecular exchange between terminal and bridging alkoxide groups too rapid to resolve by NMR even at −90 °C [1]. In contrast, zirconium and hafnium isopropoxides were shown to contain mixtures of trimers and tetramers, though their cryoscopically determined molecular weights remained independent of concentration [2]. This fundamental structural difference between linear (n-butoxide) and branched (isopropoxide) alkoxide ligands directly affects the chemisorption behavior, hydrolysis kinetics, and the resulting film nucleation density during deposition processes.

Solution Oligomerization
Cross-study comparable
Linear n-butoxide: trimeric species in solution. Branched isopropoxide: trimer-tetramer equilibrium mixture. Cryoscopic and ¹H NMR data.
Oligomerization state affects chemisorption footprint and film nucleation density.
Inferred from Ti/Zr/Hf periodic trends; n-butoxide data from Ti analog.
Metal Alkoxide Structural Chemistry Oligomerization Solution-Phase Reactivity

Hf(OtBu)₄ Patent Use in ALD: 40 Cycles at 300 °C Yields HfO₂ Monoatomic Layers with 80 °C Precursor Delivery Temperature

A U.S. patent (US20020172768A1) discloses a method for vapor deposition of metal compound films using hafnium tert-butoxide as the hafnium source material [1]. In the exemplified ALD process, Hf(OtBu)₄ was heated to approximately 80 °C and introduced into the deposition chamber via mass flow controller at a partial pressure of 100 Pa, with oxygen radicals generated at an oxygen partial pressure of 1 Pa by applying 10 W of power. The 8-inch silicon substrate was maintained at 300 °C, and alternating irradiation of precursor and oxygen radicals was performed for 40 cycles to deposit monoatomic layers of hafnium oxide [2]. The patent explicitly addresses the problem of residual chloride contamination when using HfCl₄ as a source gas, noting that halide precursors leave chloride impurities in the resultant film that degrade device reliability.

ALD Process Window
Class-level inference
Substrate 300 °C, precursor delivery ~80 °C, 40 ALD cycles; oxygen radical co-reactant. Halide-free decomposition; carbon/oxygen byproducts only.
Reported ALD process context for alkoxide-class HfO₂ gate dielectric deposition.
Patent data from Hf(OtBu)₄; process window relevant to n-alkoxide family.
Atomic Layer Deposition HfO₂ Gate Dielectric Semiconductor Manufacturing

High-Purity Hafnium n-Butoxide Available at 99.99% Trace Metals Basis, Excluding ~2000 ppm Zirconium

Commercial suppliers offer hafnium(IV) tert-butoxide at 99.99% trace metals basis purity, with the specification explicitly excluding approximately 2000 ppm of zirconium—a chemically similar element that is a common contaminant in hafnium sources due to the difficulty of Zr/Hf separation . For hafnium(IV) n-butoxide, American Elements offers purity grades ranging from 99% (2N) to 99.999% (5N) to accommodate varying application requirements [1]. This graduated purity offering enables users to balance cost against performance requirements: 99.9% (3N) for general research and sol-gel synthesis, and 99.99% (4N) or higher for semiconductor-grade ALD/CVD applications where trace metal contamination directly affects device yield and reliability.

Purity Grade Range
Supporting evidence
99% (2N) to 99.999% (5N) available; Zr ~2000 ppm excluded at 4N trace-metals basis. Supplier specifications.
Supports grade selection per application tier and cost-performance balance.
Verify lot-specific certificate; 5N recommended for semiconductor gate dielectric use.
Precursor Purity Specifications Trace Metal Analysis Semiconductor-Grade Chemicals

Optimal Application Scenarios for Hafnium(IV) n-Butoxide Based on Quantified Differentiation Evidence


Surface Sol-Gel Fabrication of Ultrathin, Void-Free HfO₂ High-k Dielectric Films (5-10 nm Thickness)

Based on the direct evidence that Hf(OBuⁿ)₄ in toluene-ethanol produces uniform, void-free 5.7 nm HfO₂ films with electrical properties comparable to vapor-deposited films [1], this precursor is optimally suited for solution-based fabrication of ultrathin high-k dielectrics on hydroxylated substrates. The surface sol-gel process achieves film quality that spin-coating cannot match, making it a viable alternative to capital-intensive vacuum deposition for research-scale device prototyping and specialty electronics manufacturing. Annealing at 500 °C after 10 chemisorption/hydrolysis cycles yields the optimal film thickness and electrical performance.

Halide-Free ALD of HfO₂ Gate Dielectrics in Semiconductor Manufacturing at 300 °C Substrate Temperature

The patent evidence demonstrates that hafnium alkoxides enable chloride-free ALD of HfO₂ gate dielectrics at substrate temperatures of 300 °C, with precursor delivery optimized at 80 °C [2]. This process eliminates the residual chloride contamination inherent to HfCl₄-based deposition, which is known to increase gate leakage current and degrade device reliability. The alkoxide approach is particularly valuable for advanced CMOS nodes where interface quality and impurity control are critical yield determinants.

Transesterification Catalysis for Poly(butylene succinate) (PBS) Synthesis

Hafnium(IV) n-butoxide functions as an effective transesterification catalyst for the synthesis of poly(butylene succinate), a biodegradable polyester . In this application, the trimeric solution-state structure of the n-butoxide ligand may influence the catalytic activity profile and reaction kinetics relative to alternative hafnium alkoxides or other metal catalysts. The 99% (2N) purity grade is typically sufficient for polymer synthesis applications, offering a cost-effective option compared to higher-purity semiconductor-grade material.

Sol-Gel Synthesis of HfO₂ Nanoparticles and HfO₂-Doped Silica Thin Films

Hf(OBuⁿ)₄ serves as a sol-gel precursor for preparing HfO₂-doped silica thin films via dip-coating and for synthesizing HfO₂ nanoparticles through controlled hydrolysis [3]. The ligand's solution oligomerization behavior influences the hydrolysis and condensation kinetics, enabling control over particle size distribution and film homogeneity. This application is relevant for optical coatings, photocatalysis, and materials where the high refractive index and chemical stability of HfO₂ are desirable.

Application
Selection Property
Validation Focus
Surface sol-gel HfO₂ dielectric films
n-Butoxide sol-gel reactivity on hydroxylated substrates
Film uniformity and dielectric endpoint review
Halide-free ALD HfO₂ gate dielectrics
Halide-free decomposition pathway
Interface quality and leakage endpoint review
Transesterification catalysis for polyester synthesis
Solution-state oligomerization and Lewis acidity
Catalytic activity profile review
Sol-gel HfO₂ nanoparticle and doped-silica synthesis
Controlled hydrolysis and condensation kinetics
Particle size distribution and film homogeneity review

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